Lipophilicity (XLogP3) Differentiation vs. Parent Cyclopropanecarboxaldehyde
The target compound exhibits substantially higher computed lipophilicity than the unsubstituted parent cyclopropanecarboxaldehyde. Its XLogP3 of 2.1 [1] is approximately 10-fold higher (1.9 log units) than the parent compound's XLogP3 of 0.2 [2], indicating significantly greater preference for non-aqueous phases. This difference is critical for applications where membrane permeability, organic-phase partitioning, or fragrance substantivity is relevant.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | Cyclopropanecarboxaldehyde (CAS 1489-69-6): XLogP3 = 0.2 |
| Quantified Difference | ΔXLogP3 = +1.9 log units (≈79-fold increase in octanol/water partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm; PubChem 2019.06.18 release |
Why This Matters
A 1.9 log-unit increase in XLogP3 predicts substantially different formulation behavior and biological compartment partitioning, making the compounds non-interchangeable in any application where hydrophobicity governs performance.
- [1] PubChem. (2025). 1-(3-Methylbut-3-en-1-yl)cyclopropane-1-carbaldehyde. CID 131142607. XLogP3 = 2.1. View Source
- [2] Kuujia. Cyclopropanecarbaldehyde (CAS 1489-69-6) – Chemical and Physical Properties. XLogP3 = 0.2. View Source
